5-Ethyl-2-hydroxybenzaldehyde
Overview
Description
5-Ethyl-2-hydroxybenzaldehyde is a compound with the molecular formula C9H10O2 . It is also known by other names such as 5-ethyl-2-hydroxybenzenecarbaldehyde and Benzaldehyde, 2-hydroxy, 5-ethyl . The molecular weight of this compound is 150.17 g/mol .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C9H10O2/c1-2-7-3-4-9 (11)8 (5-7)6-10/h3-6,11H,2H2,1H3
. The Canonical SMILES structure is CCC1=CC (=C (C=C1)O)C=O
. Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³, a boiling point of 238.1±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 44.4±0.3 cm³, and a polar surface area of 37 Ų . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
1. Use in Knoevenagel Reaction
5-Ethyl-2-hydroxybenzaldehyde, as a substituted 2-hydroxybenzaldehyde, can react in the Knoevenagel reaction to yield various organic compounds. This reaction involves the formation of α-β-(substituted 3-coumarinyl)-β-cyano-β-ethoxycarbonylethylenes and substituted 2-imino-3-ethoxycarbonyl-2H-chromenes (Yasuda & Midorikawa, 1966).
2. Fluorescence Derivatization Reagent in Liquid Chromatography
In liquid chromatography, this compound can be a precursor for fluorescence derivatization reagents. This application is significant for detecting and analyzing aromatic aldehydes (Nohta et al., 1994).
3. Ionophore for Copper(II) Ions Preconcentration
The compound has been used as a ligand in Schiff base ionophores for preconcentration of trace amounts of copper(II) ions in water samples. This application is pivotal for environmental monitoring and water quality assessment (Fathi & Yaftian, 2009).
4. Study of Thermophysical Properties
This compound and related compounds have been the subject of studies focusing on their thermophysical properties, such as fusion temperatures and heat capacities, which are important for chemical process design and material science (Temprado, Roux, & Chickos, 2008).
5. In Synthesis of Pharmaceutical Compounds
It plays a role in the synthesis of new chemical entities designed for the treatment of various disorders, including cancer. The synthesis process often involves several chemical steps where this compound acts as an intermediate or starting material (Kucerovy et al., 1997).
6. Examination of Radical Scavenging Activity
The compound has been examined for its radical scavenging activity. This research is important in understanding the antioxidant properties of various substances, which has implications for food science and health (Nenadis & Tsimidou, 2012).
7. Synthesis of Iminocoumarins
The reaction of this compound with active methylene compounds can result in the formation of iminocoumarins and coumarins, which are significant in medicinal chemistry and synthetic organic chemistry (Volmajer, Toplak, Leban, & Marechal, 2005).
8. Complex Formation in Coordination Chemistry
This compound can be part of macrocyclic heteronucleating ligands in coordination chemistry, leading to the formation of metal complexes with zinc(II) and copper(II). These complexes are important for studying chemical bonding and reactivity (Arion et al., 1998).
Safety and Hazards
5-Ethyl-2-hydroxybenzaldehyde is classified as a flammable liquid (Category 4), and it may cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It may also be harmful if inhaled (Category 4), and may cause respiratory irritation (Category 3) . It is toxic to aquatic life with long-lasting effects (Categories 2 for both short-term and long-term aquatic hazards) .
Mechanism of Action
Target of Action
Aldehydes and ketones, such as 5-ethyl-2-hydroxybenzaldehyde, can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The mode of action of this compound involves the formation of oximes and hydrazones. In these reactions, the nitrogen acts as the nucleophile instead of the oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that phenolic compounds, which include hydroxybenzaldehydes, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
A study on a similar compound, 4-hydroxybenzaldehyde, showed that it was rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability was low, and the prototype drug was excreted in the feces and urine in low amounts . It was also rapidly metabolized into 4-hydroxybenzoic acid .
Result of Action
The formation of oximes and hydrazones could potentially have various biological effects, depending on the specific context and environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a liquid and should be stored at 4° C for optimal stability . Furthermore, the metabolic pathways of phenolic compounds in foods may differ between plant species, due to the difference in the nature of the plant .
Biochemical Analysis
Biochemical Properties
5-Ethyl-2-hydroxybenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with superoxide dismutases and glutathione reductase, which are crucial components of the cellular antioxidation system . These interactions often involve redox cycling, where this compound can act as a redox-active compound, influencing the oxidative stress response in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to disrupt cellular antioxidation systems, leading to increased oxidative stress . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in fungal cells, this compound has been found to inhibit growth by destabilizing redox homeostasis . This indicates its potential as an antifungal agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit enzymes involved in antioxidation, such as superoxide dismutases . This inhibition leads to an accumulation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, this compound can participate in redox cycling, further amplifying its impact on cellular redox balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to this compound can lead to sustained oxidative stress and potential cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as tissue damage and impaired cellular function . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can significantly impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its presence in the mitochondria can enhance its impact on mitochondrial function and oxidative stress response.
Properties
IUPAC Name |
5-ethyl-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-4-9(11)8(5-7)6-10/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTCLZHMZASDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423939 | |
Record name | 5-ethyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52411-35-5 | |
Record name | 5-Ethyl-2-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52411-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-ethyl-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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